N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide
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Overview
Description
This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]-2-[methyl({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved in these interactions can vary depending on the biological context and the specific target.
Properties
Molecular Formula |
C23H28Cl2N4O3 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[[2-[1-(3,4-dichlorophenyl)ethylamino]-2-oxoethyl]-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C23H28Cl2N4O3/c1-16(17-3-8-20(24)21(25)13-17)26-22(30)14-28(2)15-23(31)27-18-4-6-19(7-5-18)29-9-11-32-12-10-29/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
LBZDQQYFZZKLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN(C)CC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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